molecular formula C10H13F2NO2S B5368317 3,4-difluoro-N-isobutylbenzenesulfonamide

3,4-difluoro-N-isobutylbenzenesulfonamide

Cat. No. B5368317
M. Wt: 249.28 g/mol
InChI Key: FHHQJFFPHFDFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-isobutylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a sulfonamide derivative that is used as a building block for the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-isobutylbenzenesulfonamide is based on its ability to inhibit specific enzymes that are involved in various biological processes. For example, the inhibition of protein kinases leads to the disruption of cellular signaling pathways that are essential for cell growth and proliferation. Similarly, the inhibition of carbonic anhydrases leads to the disruption of acid-base balance, which is essential for the normal functioning of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited. For example, the inhibition of protein kinases leads to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer. Similarly, the inhibition of carbonic anhydrases leads to the reduction of intraocular pressure, which is beneficial in the treatment of glaucoma.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-difluoro-N-isobutylbenzenesulfonamide in lab experiments include its high potency, selectivity, and low toxicity. These properties make it an ideal candidate for the development of new pharmaceutical compounds. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 3,4-difluoro-N-isobutylbenzenesulfonamide. These include the synthesis of new derivatives with improved potency and selectivity, the investigation of its potential applications in the treatment of neurological disorders, and the development of new methods for its synthesis that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is used as a building block for the synthesis of various pharmaceutical compounds that have shown promising results in the treatment of cancer, inflammatory diseases, and neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

The synthesis of 3,4-difluoro-N-isobutylbenzenesulfonamide can be achieved through several methods. One of the most common methods is the reaction of 3,4-difluoro-N-isobutylbenzenesulfonyl chloride with ammonia or primary amines. This reaction leads to the formation of the desired sulfonamide derivative. Another method involves the reaction of 3,4-difluoro-N-isobutylbenzenesulfonyl fluoride with primary amines. This method is more efficient and produces higher yields of the desired product.

Scientific Research Applications

3,4-difluoro-N-isobutylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. This compound is used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors of protein kinases, carbonic anhydrases, and histone deacetylases. These compounds have shown promising results in the treatment of cancer, inflammatory diseases, and neurological disorders.

properties

IUPAC Name

3,4-difluoro-N-(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2S/c1-7(2)6-13-16(14,15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHQJFFPHFDFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.